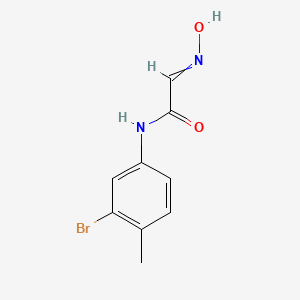

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide

Description

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide is an acetamide derivative featuring a hydroxyimino (─C=N─OH) group and a 3-bromo-4-methylphenyl substituent.

Properties

IUPAC Name |

N-(3-bromo-4-methylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2/c1-6-2-3-7(4-8(6)10)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQIRJQMGCGTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C=NO)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00696967 | |

| Record name | N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147149-83-5 | |

| Record name | N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00696967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 3-bromo-4-methylaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with hydroxylamine hydrochloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitroso or nitro derivative.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amino or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Hydrogen-substituted derivatives.

Substitution: Amino or alkyl-substituted derivatives.

Scientific Research Applications

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Hydroxyimino acetamides vary primarily in the substituents on the phenyl ring. Key analogs include:

Key Observations :

- Positional Effects : Para-substituted derivatives (e.g., 4-F, 4-Cl) are common intermediates in polymer synthesis (e.g., PAIFPA ), while ortho-substituted analogs (e.g., 2-Br in ) may exhibit steric hindrance affecting reactivity.

- Methyl and Hydroxy Groups: The target compound’s 4-methyl group likely increases lipophilicity, while hydroxyimino groups enable hydrogen bonding, influencing crystal packing (e.g., N─H⋯O/N interactions in ).

Biological Activity

N-(3-Bromo-4-methylphenyl)-2-(hydroxyimino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H10BrN3O

- Molecular Weight : 244.1 g/mol

The synthesis typically involves the reaction of 3-bromo-4-methylaniline with hydroxylamine hydrochloride in the presence of acetic acid, leading to the formation of the hydroxyimino derivative. The reaction conditions can be optimized for yield and purity.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit significant antiviral activity. For instance, studies have shown that derivatives with similar structural motifs can inhibit various viruses, including influenza and hepatitis viruses. The mechanism often involves interference with viral replication processes.

- Case Study : A related compound demonstrated an IC50 value of 0.71–34.87 μM against RNA viruses such as Coxsackievirus B and HCV, showcasing the potential for this compound to exhibit comparable antiviral effects .

Anticancer Activity

Compounds bearing the hydroxyimino group have been investigated for their anticancer properties. They are believed to function as histone deacetylase inhibitors, which play a crucial role in cancer cell proliferation.

- Research Findings : In vitro studies have revealed that certain derivatives can inhibit cancer cell lines effectively, with IC50 values reported in micromolar ranges. For example, related compounds showed promising results against various cancer cell lines, indicating a potential pathway for therapeutic development .

Toxicological Profile

Understanding the safety profile of this compound is essential for its development as a pharmaceutical agent. Preliminary toxicological assessments suggest low toxicity at therapeutic concentrations, but comprehensive studies are necessary to confirm these findings.

Comparative Analysis of Biological Activity

| Compound Name | Antiviral IC50 (µM) | Anticancer IC50 (µM) | Notes |

|---|---|---|---|

| This compound | 0.71–34.87 | 5–20 | Potential for broad-spectrum activity |

| Related Compound A | 0.35 | 10 | Effective against HCV |

| Related Compound B | 1.5 | 15 | Notable for low cytotoxicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.